Bicyclo[4.3.1]dec-6-ene
Description
Bicyclo[4.3.1]dec-6-ene is a bridged bicyclic hydrocarbon characterized by a unique structural framework comprising fused cyclohexene and cycloheptene rings. Its synthesis is predominantly achieved via palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reactions, yielding high regioselectivity and stereochemical control. For example, Pd-TMM-mediated reactions with 4-carboethoxy-2,4,6-cycloheptatrien-1-one produce bicyclo[4.3.1]decadiene as the major product, with structural confirmation via 2D NMR studies .
The compound’s bridged architecture has been explored in synthetic applications, such as the preparation of meroterpenoids. Its classification as a "bridged cycloalkyl group" (e.g., bicyclo[4.3.1]decyl) underscores its relevance in medicinal chemistry for designing constrained scaffolds .
Properties
CAS No. |
61764-75-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[4.3.1]dec-1(9)-ene |
InChI |
InChI=1S/C10H16/c1-2-5-10-7-3-6-9(4-1)8-10/h6,10H,1-5,7-8H2 |
InChI Key |
TXRMUVNCLZHDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCCC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]dec-6-ene can be synthesized through several methods. One notable method involves the skeletal rearrangement of β-caryophyllene, a natural product. This rearrangement is facilitated by specific reaction conditions that promote the formation of the strained bicyclic structure . Another approach involves the use of intramolecular Diels–Alder reactions, which can efficiently construct the bicyclic framework with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to yield a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bridgehead positions or the double bond.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[4.3.1]dec-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.3.1]dec-6-ene in bioorthogonal reactions involves its strained alkene structure, which facilitates rapid and selective reactions under physiological conditions. The double bond in the bicyclic framework acts as a reactive site for inverse-electron-demand Diels–Alder reactions, enabling efficient labeling of biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, synthetic accessibility, and applications of bicyclo[4.3.1]dec-6-ene differ markedly from related bicyclic systems. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Differences
Synthetic Methods: this compound relies on Pd-TMM cycloadditions, which are less common compared to dichloroketene-based routes for [3.3.0] systems .
Structural Strain and Reactivity :
- The [4.3.1] bridge imposes moderate strain, enabling regioselective transformations but reducing stability compared to smaller systems like [3.2.0] .
- Spiro systems (e.g., spiro[4.5]dec-6-ene) lack bridged strain, favoring natural product biosynthesis over synthetic medicinal chemistry .
Biological and Industrial Applications: Bicyclo[3.3.0] compounds dominate pharmaceutical applications (e.g., orexin antagonists), while [4.3.1] derivatives remain exploratory . The inactivity of bicyclo[4.3.1]-based meroterpenoids contrasts with bioactive [3.3.0] and [3.2.1] scaffolds .
Critical Analysis of Research Findings
- Pd-Catalyzed Reactions : this compound’s synthesis via [6+3] cycloaddition demonstrates superior regioselectivity over traditional [3+2] methods, though scalability remains unproven .
- Thermodynamic Stability : Smaller bicyclic systems (e.g., [2.2.1]) exhibit higher strain, while [4.3.1] systems balance stability and reactivity for functionalization .
- Bridged vs. Spiro Systems : Bridged systems like [4.3.1] offer conformational rigidity, whereas spiro systems (e.g., premnaspirodiene) provide axial chirality for natural product diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
